molecular formula C12H6ClNO2 B8815379 4-Chloronaphthalimide CAS No. 39061-32-0

4-Chloronaphthalimide

Cat. No.: B8815379
CAS No.: 39061-32-0
M. Wt: 231.63 g/mol
InChI Key: PFNUDUPCMCKPRD-UHFFFAOYSA-N
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Description

4-Chloronaphthalimide is a chlorinated derivative of naphthalimide, characterized by a chlorine substituent at the 4-position of the aromatic ring. Chlorinated phthalimides are typically utilized in organic synthesis, pharmaceuticals, and materials science due to their electron-withdrawing chlorine substituent, which enhances stability and influences reactivity in substitution or coupling reactions.

Properties

CAS No.

39061-32-0

Molecular Formula

C12H6ClNO2

Molecular Weight

231.63 g/mol

IUPAC Name

6-chlorobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C12H6ClNO2/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(15)14-12(8)16/h1-5H,(H,14,15,16)

InChI Key

PFNUDUPCMCKPRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)NC3=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound* Not provided C₁₂H₆ClNO₂ ~235.6 Chlorine at 4-position Organic synthesis, materials
4-Amino-N-Methylphthalimide 2307-00-8 C₉H₈N₂O₂ 176.17 Amino, methyl Pharmaceuticals, dyes
N-Chloromethyl-4-nitrophthalimide 54455-34-4 C₉H₅ClN₂O₄ 240.60 Chloromethyl, nitro HPLC labeling, intermediates
4-Chlorophthalic Anhydride 118-45-6 C₈H₃ClO₃ 182.56 Chlorine, anhydride Polymer synthesis

*Estimated based on naphthalimide backbone and chlorine substitution.

Key Observations:

Substituent Effects: The chlorine atom in this compound imparts electron-withdrawing effects, enhancing electrophilic substitution resistance compared to 4-Amino-N-Methylphthalimide, where the amino group is electron-donating . N-Chloromethyl-4-nitrophthalimide exhibits higher molecular weight (240.60 g/mol) due to nitro and chloromethyl groups, which increase reactivity in labeling applications .

4-Chlorophthalic Anhydride is produced through direct chlorination of phthalic anhydride, suggesting analogous routes for this compound .

Reactivity and Stability

  • Electrophilic Reactivity: The chlorine substituent in this compound reduces ring electron density, making it less reactive toward electrophilic attack compared to non-chlorinated analogs.
  • Thermal Stability: Chlorinated phthalimides generally exhibit higher thermal stability than amino-substituted variants due to stronger C-Cl bonds versus C-N bonds .

Analytical Challenges

Chemical analysis of chlorinated phthalimides faces challenges such as extraction inefficiencies and ambiguous results due to matrix interactions . Advanced methods like HPLC (referenced for N-Chloromethyl-4-nitrophthalimide) or mass spectrometry are recommended for accurate quantification .

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